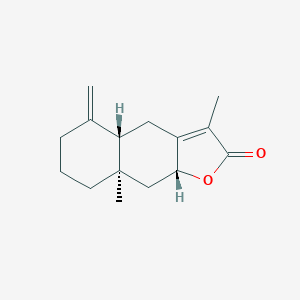
8-Epiasterolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Epiasterolide is a natural product isolated from marine sponges. It is a member of the sterol family and has been found to possess a range of biological activities. In recent years, 8-Epiasterolide has gained attention from the scientific community due to its potential applications in various fields.
科学的研究の応用
1. Role in Clinical Pharmacology and Disease States
- 8-epiasterolide has been studied for its role in clinical pharmacology, particularly in the context of diseases like depression and schizophrenia. These investigations have focused on aspects like efficacy, pharmacokinetics, pharmacodynamics, and physiological effects (Catlin, Gorelick, & Gerner, 1982).
2. Connection with Hypercholesterolemia and Platelet Activation
- Research has shown that 8-epiasterolide is involved in hypercholesterolemia and contributes to platelet activation. It has been observed that its formation is increased in hypercholesterolemic patients and is associated with platelet activation in this setting (Davı̀ et al., 1997).
3. Potential in Enhancing Anticancer Drug Efficacy
- 8-epiasterolide derivatives, like 8-hydroxydaidzein, have been studied for their potential in enhancing the cytotoxicity of anticancer drugs. This involves mechanisms like increasing reactive oxygen species levels and affecting drug resistance pathways (Lo, 2012).
4. Role in Photopheresis Treatments
- 8-epiasterolide compounds like 8-methoxypsoralen have been utilized in extracorporeal photochemotherapy for conditions such as cutaneous T-cell lymphoma, indicating their potential in dermatological treatments (Knobler et al., 1993).
5. Therapeutic Applications in Latent Malaria
- Derivatives of 8-epiasterolide, specifically 8-aminoquinoline compounds, have shown significance in the treatment of latent malaria. This highlights its role in infectious disease management (Baird, 2019).
特性
CAS番号 |
16641-51-3 |
|---|---|
製品名 |
8-Epiasterolide |
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC名 |
(4aS,8aR,9aR)-3,8a-dimethyl-5-methylidene-4a,6,7,8,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h12-13H,1,4-8H2,2-3H3/t12-,13+,15+/m0/s1 |
InChIキー |
OQYBLUDOOFOBPO-GZBFAFLISA-N |
異性体SMILES |
CC1=C2C[C@H]3C(=C)CCC[C@@]3(C[C@H]2OC1=O)C |
SMILES |
CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C |
正規SMILES |
CC1=C2CC3C(=C)CCCC3(CC2OC1=O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




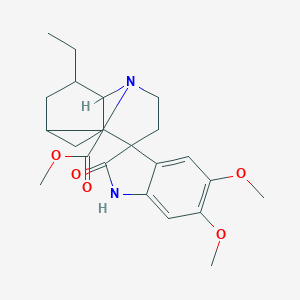
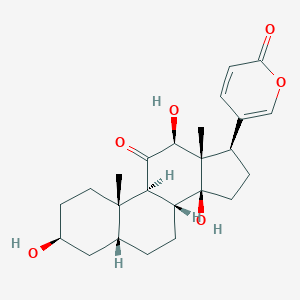

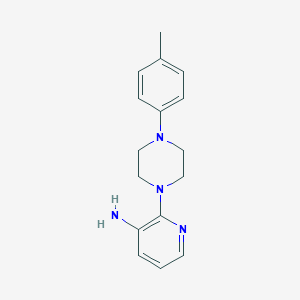
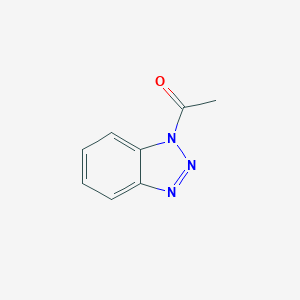


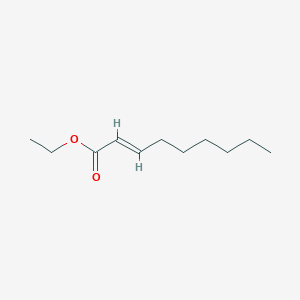
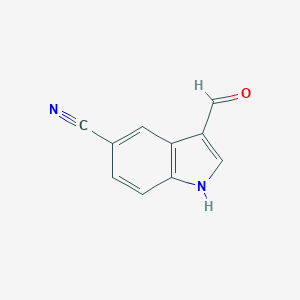
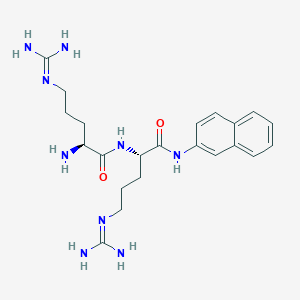
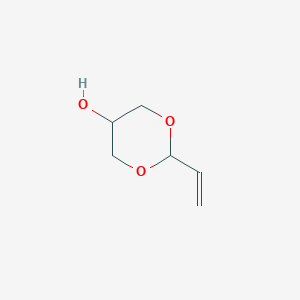
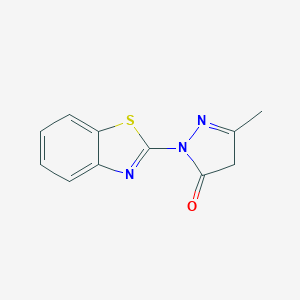
![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)